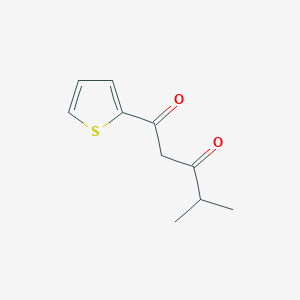

4-Methyl-1-(2-thienyl)-1,3-pentanedione

Description

4-Methyl-1-(2-thienyl)-1,3-pentanedione (CAS: 30984-27-1; molecular formula: C₁₀H₁₂O₂S; molecular weight: 196.27 g/mol) is a β-diketone derivative featuring a thienyl substituent at the 1-position and a methyl group at the 4-position. This compound exhibits a planar diketone backbone, with the thienyl group contributing aromaticity and sulfur-based electronic effects. Analytical data from fermentation studies highlight its chromatographic retention time (15.988 min) and peak area (2444.266), suggesting moderate hydrophobicity compared to structurally related compounds . Its unique structure positions it as a candidate for applications in coordination chemistry and bioactive molecule synthesis.

Properties

CAS No. |

30984-27-1 |

|---|---|

Molecular Formula |

C10H12O2S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

4-methyl-1-thiophen-2-ylpentane-1,3-dione |

InChI |

InChI=1S/C10H12O2S/c1-7(2)8(11)6-9(12)10-4-3-5-13-10/h3-5,7H,6H2,1-2H3 |

InChI Key |

XRTHXGCCCJCFGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-thienyl)-1,3-pentanedione typically involves the reaction of 2-thiophenecarboxaldehyde with acetylacetone in the presence of a base. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and dehydration steps. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base, with the reaction being carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-1-(2-thienyl)-1,3-pentanedione can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification process typically includes recrystallization or column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(2-thienyl)-1,3-pentanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

4-Methyl-1-(2-thienyl)-1,3-pentanedione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-thienyl)-1,3-pentanedione involves its interaction with various molecular targets. The thienyl ring can participate in π-π interactions with aromatic residues in proteins, while the diketone moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations in Thienyl-Containing Diketones

4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione

- Structure : Shorter carbon chain (butanedione) with a trifluoromethyl group.

- Properties : Fluorine substituents enhance electron-withdrawing effects, increasing acidity and metal-binding stability. Used in macrocyclic Schiff base ligands for molybdenum complexes .

- Comparison : The trifluoro derivative exhibits stronger Lewis acidity than 4-Methyl-1-(2-thienyl)-1,3-pentanedione, favoring coordination with transition metals.

3-[1-(2-Thienyl)-2-(tridecafluorohexylsulfonyl)ethyl]-2,4-pentanedione (CAS: 89863-64-9)

- Structure : Incorporates a fluorinated sulfonyl chain, enhancing hydrophobicity and thermal stability.

- Applications : Likely used in specialty coatings or surfactants due to its fluorinated tail .

- Comparison : The fluorinated chain drastically alters solubility and reactivity compared to the simpler methyl-thienyl substitution in the target compound.

Alkyl-Substituted Diketones

- 3-Ethyl-2,4-pentanedione (CAS: N/A; molecular formula: C₇H₁₂O₂) Structure: Ethyl group at the 3-position instead of thienyl. Properties: Increased steric bulk reduces enolate formation efficiency but improves volatility.

3-Methyl-2,4-pentanedione (CAS: 815-57-6; molecular formula: C₆H₁₀O₂)

Analytical and Reactivity Comparisons

Chromatographic Behavior

| Compound | Retention Time (min) | Peak Area | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Methyl-1-(2-thienyl)-1,3-pentanedione | 15.988 | 2444.266 | 196.27 |

| 6-(2-Hydroxypropan-2-yl)-hexahydronaphthalen-ol acetate | 15.58 | 2358.772 | 280.41 |

| 2-Acetyl-4-(1,2-dihydroxypropyl)phenyl benzodioxole carboxylate | 15.886 | 2423.742 | 526.37 |

Key Insight : The target compound’s retention time reflects intermediate polarity, influenced by the thienyl group’s balance between hydrophobicity and aromaticity .

Enolate Reactivity

- 4-Methyl-1-(2-thienyl)-1,3-pentanedione vs. 2,4-Pentanedione (Acetylacetone): The thienyl group stabilizes the enolate through resonance, enhancing nucleophilicity compared to acetylacetone. However, steric hindrance from the methyl group may slow reactions, as seen in failed phenylation attempts of analogous diketones . Fluorinated analogs (e.g., 4,4,4-trifluoro derivatives) form more stable enolates due to electron withdrawal, enabling efficient metal complexation .

Biological Activity

4-Methyl-1-(2-thienyl)-1,3-pentanedione, a compound belonging to the class of β-diketones, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 4-Methyl-1-(2-thienyl)-1,3-pentanedione features a thienyl group attached to a pentanedione backbone. The presence of the thienyl moiety is significant as it contributes to the compound's biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that 4-Methyl-1-(2-thienyl)-1,3-pentanedione exhibits anticancer properties through multiple mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cell lines by activating caspases and modulating key proteins involved in cell survival pathways such as Bcl-2 and Bax .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that related β-diketones can reduce tumor volume in models such as mouse mammary tumors, indicating potential efficacy against breast cancer .

Antimicrobial Activity

The compound also displays antimicrobial properties :

- Bactericidal Effects : Certain β-diketones have been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum bactericidal concentrations (MBC) ranging from 250 to 500 µg/mL .

Anti-inflammatory Effects

4-Methyl-1-(2-thienyl)-1,3-pentanedione may exert anti-inflammatory effects , potentially through modulation of inflammatory cytokines. This activity is crucial for conditions involving chronic inflammation and could be explored further for therapeutic applications.

The biological activity of 4-Methyl-1-(2-thienyl)-1,3-pentanedione is largely attributed to its ability to interact with specific cellular targets:

- Cyclin D3 Modulation : Research suggests that β-diketones can modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This modulation can lead to cell cycle arrest in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce ROS production, leading to oxidative stress in cancer cells, which may trigger apoptotic pathways .

Case Studies

Several studies have investigated the biological activity of similar compounds within the β-diketone class:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.